Hippuryl-glycyl-glycine
Overview
Description
Synthesis Analysis
The synthesis of related compounds like hippuric acid from benzoic acid and glycine demonstrates the biochemical processes that could be involved in forming hippuryl-glycyl-glycine. This process resembles peptide bond formation, indicating the biochemical relevance of studying such compounds (Borsook & Dubnoff, 1947). Moreover, the synthesis of hippuric acid through inverse phase transfer catalysis in a liquid-liquid reaction system without the addition of alkali highlights the chemical flexibility and potential methodologies for synthesizing related peptides, providing a foundation for exploring the synthesis pathways of hippuryl-glycyl-glycine (Asai et al., 1995).
Molecular Structure Analysis
Investigations into the molecular structure of peptides related to hippuryl-glycyl-glycine, such as glycyl-glycine, diglycyl-glycine, and their derivatives, have been carried out using techniques like X-ray photoelectron spectroscopy (XPS) and Hartree-Fock calculations. These studies provide insights into the electronic structures of these molecules, which are crucial for understanding the molecular structure of hippuryl-glycyl-glycine (Chatterjee et al., 2008).
Chemical Reactions and Properties
The enzymatic synthesis of hippuric acid from glycine and benzoate involves steps that could be analogous to those in the formation of hippuryl-glycyl-glycine. This process suggests a complex interaction between enzymes and substrates, providing a glimpse into the chemical reactions and properties of related peptides (Chantrenne, 1951).
Physical Properties Analysis
Analyzing the physical properties of peptides similar to hippuryl-glycyl-glycine involves understanding their solubility, phase behavior, and interaction with solvents. Studies on the synthesis of related compounds and their behavior in various solvents lay the groundwork for comprehending the physical properties of hippuryl-glycyl-glycine (Savage et al., 2005).
Chemical Properties Analysis
The chemical properties of hippuryl-glycyl-glycine can be inferred from studies on similar compounds, focusing on their reactivity, stability, and interaction with other molecules. The enzymatic activities involved in the synthesis of hippuric acid, for instance, shed light on the potential chemical properties and reactivity of hippuryl-glycyl-glycine (Chantrenne, 1955).
Scientific Research Applications
Assay Development for Angiotensin-Converting Enzyme
Hippuryl-glycyl-glycine (HGG) has been prominently used in the development of assays for angiotensin-converting enzyme (ACE). One notable application is a colorimetric procedure for serum ACE assay, where serum is incubated with HGG and the liberated glycyl-glycine is measured (Neels, van Sande, & Scharpe, 1983). This method demonstrates good precision and correlates well with high-pressure liquid chromatographic procedures for determining hippuric acid.
Screening of ACE Inhibitors from Plant Extracts
HGG has also been utilized in screening methods for potential ACE inhibitors from plant extracts. A method based on the cleavage of HGG by ACE and the subsequent reaction with trinitrobenzenesulfonic acid forms a detectable compound, facilitating the identification of ACE inhibitors (Serra, Cortes, Lombardi, Braga de Oliveira, & Braga, 2005).
Substrate for Radiochemical Assay of ACE
HGG has been synthesized and evaluated as a substrate in the radiochemical assay of ACE. This application is advantageous due to its increased sensitivity and lack of interference by nonionic detergents or lipids (Rohrbach, 1978).
Investigation of ACE in Human Tissues
Studies involving HGG have provided insights into the distribution of ACE in various human tissues. Using assays involving the hydrolysis of HGG, significant ACE activities were detected in different human tissues, aiding in understanding the role of ACE in physiology and pathology (van Sande, Scharpe, Neels, & van Camp, 1985).
ACE Inhibitor Analysis in Clinical Research
HGG has been instrumental in the analysis of ACE inhibitors in clinical research, such as the determination of benazeprilat in plasma and urine. This enzyme inhibition assay provides valuable data for assessing drug bioavailability and pharmacokinetics (Graf, Frueh, & Schmid, 1988).
properties
IUPAC Name |
2-[[2-[(2-benzamidoacetyl)amino]acetyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c17-10(15-8-12(19)20)6-14-11(18)7-16-13(21)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,18)(H,15,17)(H,16,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQZRSVDAIOAIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185310 | |
Record name | Hippuryl-glycyl-glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hippuryl-glycyl-glycine | |
CAS RN |
31384-90-4 | |
Record name | Hippuryl-glycyl-glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031384904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC89186 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hippuryl-glycyl-glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.